molecular formula C13H21NO5 B2418414 Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate CAS No. 191111-27-0

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate

Cat. No.: B2418414
CAS No.: 191111-27-0
M. Wt: 271.313
InChI Key: CANDWIFYKYTEKB-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions and improved product yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate involves the protection of amino groups through the formation of a Boc-carbamate. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyloxycarbonyl-protected amino acids
  • tert-Butyloxycarbonyl derivatives of amino acids

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is unique due to its specific structure, which includes a cyclohexane ring and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANDWIFYKYTEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.90 g potassium carbonate and 1.30 ml methyl iodide are added to 4.65 g 1-tert.-butoxycarbonylamino-4-oxo-cyclohexanecarboxylic acid in 45 ml N,N-dimethylformamide and the reaction mixture is stirred for three hours at ambient temperature. Then the solvent is distilled off using the rotary evaporator and the residue is divided between 10% potassium carbonate solution and diethyl ether. The aqueous phase is separated off and extracted with diethyl ether and the combined organic phases are washed with saturated sodium chloride solution, dried on magnesium sulphate and evaporated down. A colourless oil is left, which slowly crystallises.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One

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